(2-(Pyrimidin-4-yl)cyclopropyl)methanamine
描述
Structure
3D Structure
属性
分子式 |
C8H11N3 |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
(2-pyrimidin-4-ylcyclopropyl)methanamine |
InChI |
InChI=1S/C8H11N3/c9-4-6-3-7(6)8-1-2-10-5-11-8/h1-2,5-7H,3-4,9H2 |
InChI 键 |
DPGKCMPDUCLWPI-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1C2=NC=NC=C2)CN |
产品来源 |
United States |
Structure Activity Relationship Sar Studies of 2 Pyrimidin 4 Yl Cyclopropyl Methanamine Derivatives in Biological Contexts
Correlations Between Pyrimidine (B1678525) Ring Substitution and Biological Activity
The pyrimidine ring is a common motif in biologically active compounds, and its substitution pattern profoundly influences the pharmacological profile of (2-(Pyrimidin-4-yl)cyclopropyl)methanamine derivatives. The position and nature of substituents on this heterocyclic core can dictate the compound's affinity for its biological target, as well as its pharmacokinetic properties.
Research on various pyrimidine-containing molecules has consistently demonstrated that the introduction of different functional groups can lead to a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The electronic and steric properties of these substituents play a crucial role in modulating the molecule's interaction with its target protein. For instance, in the context of kinase inhibition, a common therapeutic area for pyrimidine derivatives, substitutions at the C2 and C5 positions of the pyrimidine ring have been shown to be critical for potency and selectivity.
Generally, electron-donating groups, such as amino and methoxy (B1213986) groups, and electron-withdrawing groups, like halogens, can alter the electron density of the pyrimidine ring, thereby affecting its ability to form hydrogen bonds and other non-covalent interactions with the target. The strategic placement of these groups can either enhance or diminish the biological activity of the compound.
Substitutions at the C2-position: This position is often crucial for establishing key interactions with the hinge region of kinases. Small, hydrogen-bond donating groups are frequently favored.
Substitutions at the C5-position: Modifications at this position can influence selectivity and potency. Bulky substituents may either be beneficial by accessing deeper pockets in the target protein or detrimental due to steric hindrance.
Table 1: Generalized SAR Trends for Pyrimidine Ring Substitutions
| Position | Type of Substituent | General Impact on Activity |
|---|---|---|
| C2 | Small, polar groups (e.g., -NH2) | Often enhances potency through hydrogen bonding |
| C2 | Bulky, non-polar groups | May decrease activity due to steric clash |
| C5 | Halogens (e.g., -F, -Cl) | Can improve potency and metabolic stability |
| C5 | Small alkyl groups (e.g., -CH3) | Generally well-tolerated, can fine-tune potency |
Influence of Cyclopropyl (B3062369) Configuration and Substituent Pattern on Target Modulation
The cyclopropyl group in this compound is a key structural feature that imparts conformational rigidity and a specific three-dimensional geometry to the molecule. The stereochemistry of the cyclopropane (B1198618) ring, specifically the cis or trans relationship between the pyrimidine ring and the methanamine group, is a critical determinant of biological activity. This is because the spatial arrangement of these functional groups dictates how the molecule fits into the binding site of its biological target.
The trans configuration is often preferred in drug design as it typically extends the substituents in opposite directions, allowing for more defined interactions with distinct pockets within a binding site. Conversely, the cis configuration places these groups on the same side of the ring, which may be advantageous for binding to targets with a more compact or U-shaped binding pocket. The choice between cis and trans isomers is therefore a crucial aspect of the lead optimization process.
Furthermore, the substitution pattern on the cyclopropyl ring itself can be explored to fine-tune the molecule's properties. The introduction of small alkyl or polar groups can influence the compound's lipophilicity, solubility, and metabolic stability, in addition to potentially forming new interactions with the target.
Table 2: Influence of Cyclopropyl Configuration on Biological Activity
| Configuration | Spatial Arrangement of Substituents | Potential Impact on Target Interaction |
|---|---|---|
| trans | On opposite sides of the ring | May allow for interaction with two distinct binding pockets |
Impact of the Methanamine Linker Length and Branching on Potency and Selectivity
Increasing the length of the linker, for instance, by homologation to an ethanamine or propanamine, can allow the terminal functional group to reach and interact with more distant regions of the target's binding site. However, an excessively long linker may introduce too much flexibility, leading to an entropic penalty upon binding and a decrease in potency.
Branching on the linker, such as the introduction of a methyl group on the alpha-carbon, can have several effects. It can introduce a new chiral center, providing an opportunity to explore stereochemical preferences in binding. Branching can also restrict the conformational freedom of the linker, which can be beneficial if it pre-organizes the molecule in a bioactive conformation. Furthermore, branching can shield the molecule from metabolic degradation, thereby improving its pharmacokinetic profile.
Conformational Restriction and Its Effects on Ligand-Target Interactions
The concept of conformational restriction is a powerful strategy in drug design to enhance potency and selectivity. By reducing the number of accessible conformations, the entropic cost of binding is minimized, leading to a more favorable binding affinity. The cyclopropyl group in this compound inherently provides a degree of conformational constraint.
Further restricting the molecule's flexibility can be achieved through various strategies. For example, incorporating the methanamine linker into a cyclic system, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, can lock the molecule into a more defined conformation. The impact of such modifications on biological activity is highly dependent on whether the constrained conformation is complementary to the binding site of the target.
Computational modeling and structural biology techniques, such as X-ray crystallography and NMR spectroscopy, are invaluable tools for understanding the conformational preferences of these molecules and how they interact with their biological targets. This knowledge can then guide the design of new analogs with improved conformational properties.
Iterative Rational Design and Lead Optimization Approaches Guided by SAR
The development of potent and selective derivatives of this compound is an iterative process guided by the principles of rational drug design and lead optimization. This process begins with the identification of a "hit" compound that exhibits a desired biological activity. Through a systematic exploration of the SAR, medicinal chemists can then design and synthesize new analogs with improved properties.
This iterative cycle typically involves:
Synthesis of Analogs: A library of compounds is synthesized with systematic variations in the pyrimidine ring substituents, cyclopropyl configuration, and methanamine linker.
Biological Evaluation: The synthesized compounds are tested in relevant biological assays to determine their potency, selectivity, and other pharmacological properties.
SAR Analysis: The relationship between the structural modifications and the observed biological activity is analyzed to identify key trends and pharmacophoric features.
Computational Modeling: Molecular modeling techniques are often employed to rationalize the observed SAR and to predict the properties of new, yet-to-be-synthesized analogs.
Design of New Analogs: Based on the SAR and computational insights, a new generation of compounds is designed with the aim of further optimizing the desired properties.
This iterative approach allows for the gradual refinement of the lead compound, ultimately leading to the identification of a clinical candidate with a desirable efficacy and safety profile.
Biological Target Identification and Mechanism of Action Research for 2 Pyrimidin 4 Yl Cyclopropyl Methanamine Analogues
Enzyme Inhibition Profiles and Kinetic Characterization
Research into analogues of (2-(Pyrimidin-4-yl)cyclopropyl)methanamine has identified several key protein targets. The following sections provide a detailed overview of the inhibitory mechanisms and kinetic properties of these compounds against specific enzymes.
Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. nih.govnih.gov Analogues featuring a pyrimidine (B1678525) core have been identified as potent inhibitors of NAPE-PLD.
A high-throughput screening of approximately 350,000 compounds identified pyrimidine-4-carboxamide (B1289416) 2 as a NAPE-PLD inhibitor with sub-micromolar potency. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of optimized inhibitors. nih.gov A key compound, LEI-401, emerged from these studies as a potent and selective NAPE-PLD inhibitor. nih.govacs.org LEI-401 contains a cyclopropylmethyl group attached to the pyrimidine-4-carboxamide scaffold, highlighting the relevance of this moiety for potent inhibition. nih.govximbio.com The optimization of the initial hit compound involved modifications at three positions. The replacement of a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine and the conformational restriction of an N-methylphenethylamine group to an (S)-3-phenylpiperidine collectively increased the inhibitory activity significantly, resulting in the nanomolar potency of LEI-401. nih.govacs.org This compound has been shown to reduce NAE levels, including anandamide, in neuronal cells and in the brains of mice. nih.govnih.gov
The kinetic characterization of these pyrimidine-based inhibitors demonstrates their high affinity for NAPE-PLD. The enzyme itself is a membrane-associated metallo-β-lactamase that contains two Zn²⁺ ions in its active site, which are crucial for its hydrolytic activity. nih.govacs.org
| Compound | Structure | Inhibitory Potency (pIC₅₀ / Kᵢ) | Notes |
|---|---|---|---|
| LEI-401 | N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide | pIC₅₀ = 7.14 ± 0.04 | A potent, selective, and brain-penetrant NAPE-PLD inhibitor. nih.govnih.gov |
| Compound 2 (HTS Hit) | N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide | pIC₅₀ = 6.09 ± 0.04 / Kᵢ = 0.30 µM | Initial hit from high-throughput screening. nih.govnih.gov |
Phosphodiesterase 10A (PDE10A) Inhibitory Mechanisms
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov It is highly expressed in the medium spiny neurons of the striatum, making it a significant target for treating neurodegenerative and psychiatric disorders. nih.govnih.gov Several pyrimidine-based compounds have been developed as potent PDE10A inhibitors.
Fragment screening and subsequent structure-based design have led to the discovery of pyrimidine derivatives with high inhibitory potency. researchgate.net X-ray cocrystal structures reveal that the pyrimidine ring is crucial for interacting with specific residues within the active site of PDE10A. ximbio.com For instance, the nitrogen atoms in the pyrimidine ring of the inhibitor Zinc42657360 are important for its inhibitory activity. nih.gov This compound, which features a cyclopenta ximbio.comnih.govthieno[2,3-d]pyrimidin-4-one scaffold, was identified through an integrated virtual screening campaign and demonstrated significant inhibition of PDE10A. ximbio.comnih.gov The modeling studies showed that it forms hydrogen bonds with ASN226, THR187, and ASP228, and has aromatic interactions with TYR78 and PHE283. ximbio.comnih.gov
The inhibition of PDE10A leads to an increase in cAMP and cGMP levels, which in turn modulates downstream signaling pathways, such as the protein kinase A (PKA) pathway, and potentiates D₁-receptor signaling in the brain. nih.gov
| Compound | Scaffold | Inhibitory Potency (IC₅₀ / Kᵢ) | Notes |
|---|---|---|---|
| Zinc42657360 | Cyclopenta ximbio.comnih.govthieno[2,3-d]pyrimidin-4-one | IC₅₀ = 1.60 µM | Identified via virtual screening; pyrimidine ring interacts with active site residues. nih.govximbio.com |
| Compound 15h | Pyrimidine-based | Kᵢ = 8.2 pM | Developed through fragment screening and parallel synthesis, showing high potency and selectivity. researchgate.net |
| TAK-063 | - | IC₅₀ = 0.34 nM | A known potent PDE10A inhibitor used as a reference. nih.gov |
Ubiquitin-Specific Protease 1 / USP1-Associated Factor 1 (USP1/UAF1) Modulation
The USP1/UAF1 deubiquitinase complex plays a critical role in DNA damage response pathways, including the Fanconi anemia pathway and translesion synthesis. researchgate.netnih.gov Inhibition of this complex is a promising strategy for cancer therapy, particularly for reversing resistance to DNA-damaging agents like cisplatin. researchgate.net
High-throughput screening and medicinal chemistry efforts have led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of USP1/UAF1. medchemexpress.com One such inhibitor, ML323, demonstrates nanomolar potency and acts through a noncompetitive mechanism. medchemexpress.com It exhibits high selectivity for USP1/UAF1 over other deubiquitinases and proteases. researchgate.net Further development based on the structure of ML323 has yielded compounds like USP1-IN-9, a pyrido[2,3-d]pyrimidin-7(8H)-one derivative, with even greater potency. wikipedia.org
These pyrimidine-based inhibitors function by preventing the deubiquitination of key proteins like Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2). researchgate.netmedchemexpress.com This leads to an accumulation of their monoubiquitinated forms, disrupting DNA repair and sensitizing cancer cells to chemotherapy. researchgate.net
| Compound | Scaffold | Inhibitory Potency (IC₅₀ / Kᵢ) | Mechanism |
|---|---|---|---|
| ML323 | N-benzyl-2-phenylpyrimidin-4-amine | IC₅₀ = 76 nM / Kᵢ = 68 nM | Reversible, noncompetitive inhibitor. medchemexpress.comwikipedia.org |
| USP1-IN-9 | Pyrido[2,3-d]pyrimidin-7(8H)-one | IC₅₀ = 8.8 nM | Reversible, noncompetitive inhibitor. wikipedia.org |
| Pimozide | Diphenylbutylpiperidine | Kᵢ = 0.5 µM | Noncompetitive inhibitor identified in early screens. researchgate.net |
| I-138 | Related to ML323 | IC₅₀ = 4.1 nM / Kᵢ = 5.4 nM | Orally active, reversible inhibitor. wikipedia.org |
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cellular processes like proliferation and differentiation. acs.org Its overactivity is a hallmark of many cancers, making it a key target for anticancer drugs. acs.org Pyrimidine-based molecules are a well-established class of EGFR kinase inhibitors. semanticscholar.org
These inhibitors typically act by competing with adenosine triphosphate (ATP) for binding to the kinase domain of EGFR, thereby preventing its autophosphorylation and blocking downstream signaling pathways. acs.org Many approved drugs, such as Osimertinib and Lazertinib, contain a pyrimidine core. acs.org Research has also explored pyrimidine analogues that incorporate a cyclopropyl (B3062369) group. For instance, a series of N-(5-((4-(1-cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-(substituted)-4-methoxyphenyl)acrylamide analogues were synthesized and showed potent EGFR inhibitory activity in the nanomolar range. acs.org These compounds effectively inhibit both wild-type and mutant forms of EGFR, such as T790M and L858R, which are associated with acquired resistance to earlier generations of inhibitors. acs.orgnih.gov
| Compound Class/Example | Mechanism of Action | Targeted Mutations | Example IC₅₀ |
|---|---|---|---|
| N-(5-((4-(1-cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)amino)...)acrylamide analogues | ATP-competitive kinase inhibition | EGFRT790M | 4.0 ± 2.0 nM (Compound 328 vs H1975 cells) acs.org |
| Osimertinib | Irreversible inhibitor, binds to ATP site | EGFRT790M, EGFRL858R | - |
| Lazertinib | Irreversible inhibitor | EGFRT790M | - |
| BIBX1382 | Selective EGFR kinase inhibitor | Wild-type EGFR | Potent inhibition in nanomolar range. acs.org |
Mycobacterial ATP Synthase Inhibition
Mycobacterial ATP synthase is a critical enzyme for the survival of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. researchgate.net It is responsible for producing ATP, the main energy source for the cell. researchgate.net Inhibition of this enzyme is a validated strategy for developing new anti-tuberculosis drugs, as exemplified by the FDA-approved drug bedaquiline (B32110). nih.govresearchgate.net
Analogues with a pyrimidine scaffold have been identified as crucial for the inhibition of mycobacterial ATP synthase. While bedaquiline is a diarylquinoline, other chemical series have been explored. researchgate.net For example, in studies of GaMF1 analogues, which bind to the γ-subunit of the ATP synthase, the pyrimidine ring was found to be a crucial moiety for inhibitory potency, and modifications to this ring led to a significant decrease in activity. These inhibitors disrupt the energy homeostasis of the mycobacteria, leading to cell death. nih.gov A key challenge and focus of research is ensuring selectivity for the mycobacterial ATP synthase over the mammalian mitochondrial equivalent to minimize toxicity. nih.gov
| Compound Class | Target Subunit | Mechanism of Action | Notes |
|---|---|---|---|
| GaMF1 Analogues | γ-subunit | Inhibition of ATP synthesis. | The pyrimidine ring is crucial for potency. |
| Bedaquiline (TMC207) | c-subunit | Binds to the rotor of the F₀ subunit, blocking proton translocation and ATP synthesis. researchgate.net | FDA-approved drug for multi-drug-resistant TB. |
| Squaramides (e.g., SQ31f) | Proton-conducting channel | Blocks ATP synthesis by binding to a novel site in the enzyme's channel. | Potently inhibits ATP synthesis with high selectivity. |
Tubulin Polymerization and Colchicine (B1669291) Site Binding Mechanisms
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and transport. Molecules that interfere with tubulin polymerization are potent antimitotic agents and are widely used in cancer chemotherapy. nih.gov One of the key binding sites on tubulin is the colchicine site, located at the interface between the α- and β-tubulin monomers. nih.gov Inhibitors that bind to this site prevent the assembly of tubulin into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov
Numerous heterocyclic compounds, including those with a pyrimidine core, have been developed as tubulin polymerization inhibitors that target the colchicine binding site. nih.gov These agents are often referred to as colchicine binding site inhibitors (CBSIs). nih.gov For example, heterocyclic-fused pyrimidines have been designed and evaluated as potent tubulin polymerization inhibitors. nih.gov X-ray crystallography studies have confirmed that these compounds bind directly to the colchicine site, revealing their detailed molecular interactions. nih.gov While a direct analogue of this compound as a tubulin inhibitor is not explicitly detailed in the provided context, the general class of pyrimidine-containing molecules is well-represented among CBSIs. For instance, hybrids of indole (B1671886) and pyrimidine have shown significant cytotoxicity and ability to inhibit tubulin polymerization. researchgate.net
| Compound Class/Example | Mechanism of Action | Binding Site | Example IC₅₀ (Tubulin Polymerization) |
|---|---|---|---|
| Heterocyclic-fused pyrimidines (e.g., 4a, 6a) | Inhibition of tubulin polymerization, disruption of tumor vasculature. | Colchicine Site | Effective in dose-dependent manner. nih.gov |
| Indole-pyrimidine hybrids (e.g., Compound 40) | Inhibition of tubulin polymerization. | Colchicine Site | 11.2 µM researchgate.net |
| Combretastatin A-4 (CA-4) | Inhibition of tubulin polymerization. | Colchicine Site | ~2-3 µM |
| Indole-chalcone derivatives (e.g., Compound 54) | Inhibition of tubulin polymerization. | Colchicine Site | 2.68 ± 0.15 µM researchgate.net |
Receptor Binding and Modulation Studies
Research into the analogues of this compound has focused on their interaction with several key receptor families, revealing distinct activities as agonists, antagonists, and inhibitors.
Analogues featuring the 2-phenylcyclopropylmethylamine scaffold, which is structurally related to this compound, have been identified as potent and selective agonists for the Serotonin 2C receptor (5-HT2C). The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a significant target in the central nervous system, involved in regulating mood, appetite, and cognition.
The primary challenge in developing 5-HT2C agonists is achieving high selectivity against the closely related 5-HT2A and 5-HT2B receptors to avoid adverse effects. mdpi.com Research has demonstrated that modifications to the aromatic ring, such as the substitution of a phenyl group with a pyrimidine ring, can yield compounds with high affinity and selectivity for the 5-HT2C receptor. plos.orgcuni.cz For instance, a 2,4-disubstituted pyrimidine analogue, compound 10a , was identified as a potent 5-HT2C agonist with excellent selectivity and favorable drug-like properties. plos.org Another compound, (+)-16b , exhibited an EC50 of 4.2 nM at the 5-HT2C receptor, with an 89-fold selectivity against the 5-HT2A receptor and no activity at the 5-HT2B receptor. cuni.cz This high degree of selectivity is crucial, as activation of 5-HT2B receptors has been associated with cardiac valvulopathy.
Some compounds, classified as superagonists, can elicit a greater maximal response than the endogenous ligand, serotonin. drugbank.com This characteristic is being explored for therapeutic potential in conditions like refractory epilepsy. drugbank.com The development of these selective agonists has provided valuable tools for studying the therapeutic potential of 5-HT2C receptor activation. cuni.cznih.gov
Table 1: Activity of Selected 5-HT2C Receptor Agonists
| Compound | Receptor | Activity (EC50, nM) | Selectivity |
|---|---|---|---|
| (+)-16b | 5-HT2C | 4.2 | 89-fold vs 5-HT2A; No activity at 5-HT2B cuni.cz |
| Compound 37 | 5-HT2C | 4.8 | 120-fold vs 5-HT2A; 14-fold vs 5-HT2B mdpi.com |
| (+)-15a | 5-HT2C | 23 | Functionally selective (Gq vs β-arrestin) plos.org |
The P2Y12 receptor is a crucial mediator of platelet activation and aggregation, making it a primary target for antiplatelet therapies used in managing coronary artery disease. nih.gov While direct studies on this compound as a P2Y12 antagonist are not prominent in the literature, research into structurally related scaffolds containing a pyrimidine core is ongoing.
Various pyrimidine derivatives have been investigated as P2Y12 receptor antagonists. For example, thienopyrimidine-based compounds have been designed as potent P2Y12 inhibitors. nih.gov Additionally, research on a cyclopentyl-triazolol-pyrimidine scaffold has led to the development of new oral P2Y12 inhibitors, with one analogue advancing to preclinical development due to a better potency and safety profile compared to ticagrelor. nih.gov These studies highlight the importance of the pyrimidine moiety in designing P2Y12 antagonists, suggesting that the (pyrimidin-4-yl)cyclopropyl)methanamine scaffold could be a potential starting point for developing novel antiplatelet agents.
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that regulate immune responses and cell growth. biorxiv.org The pyrimidine core is a common feature in many developed JAK inhibitors.
Research has led to the discovery of a series of pyrimidine compounds as potent inhibitors of JAK1. biorxiv.org Achieving selectivity for JAK1 over other JAK family members, particularly JAK2, is a key objective in drug development. Inhibition of JAK2 is associated with hematological side effects such as anemia and thrombocytopenia, making selective JAK1 inhibitors desirable for treating immune-related diseases. biorxiv.org
Medicinal chemistry efforts have successfully optimized pyrimidine-based compounds to achieve high selectivity. For example, the clinical candidate R507 emerged from a series of pyrimidine compounds as a selective JAK1 inhibitor. biorxiv.org Similarly, other phenylaminopyrimidine series have been developed, leading to potent JAK1/JAK2 inhibitors like CYT387 . nih.gov The structural motif of this compound, containing a pyrimidine ring, aligns with the scaffolds of known JAK1 inhibitors, indicating its potential relevance in this area.
Cellular Pathway Interrogation and Phenotypic Effects
Perturbation of Microbial Iron Homeostasis
Iron is an essential nutrient for the survival and proliferation of most microbial pathogens. These microorganisms have evolved sophisticated systems for acquiring iron from their environment, including the secretion of high-affinity iron chelators known as siderophores. mdpi.com The disruption of this iron uptake process is a recognized strategy for antimicrobial development. nih.govresearchgate.net Compounds that can chelate iron or interfere with its transport can effectively starve microbes of this crucial element, leading to a bacteriostatic or bactericidal effect. nih.govmdpi.com
While direct studies on the perturbation of microbial iron homeostasis by this compound analogues are not extensively documented, the chemical scaffolds present in these molecules suggest a potential for such activity. Pyrimidine derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial effects. mdpi.com The nitrogen atoms within the pyrimidine ring can act as potential coordination sites for metal ions like iron.
Furthermore, the development of novel iron chelators is an active area of research for new therapeutic agents against microbial infections. nih.gov The strategy of designing molecules that mimic siderophores to gain entry into bacterial cells or that sequester iron to inhibit growth has shown promise. mdpi.com Given the structural components of this compound analogues, it is plausible that they could interact with microbial iron metabolism. However, specific experimental evidence is needed to confirm and characterize this potential mechanism of action.
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines (in vitro)
A significant body of research has focused on the anticancer properties of pyrimidine derivatives, demonstrating their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in various cancer cell lines. nih.gov The mechanism of action for many of these compounds involves the inhibition of key regulatory proteins in cancer cells.
Analogues of this compound are structurally related to inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme that is overexpressed in many cancers and plays a crucial role in tumorigenesis. figshare.com Inhibition of LSD1 has been shown to induce apoptosis and cause cell cycle arrest. researchgate.netnih.gov For instance, pyrimidine-thiourea hybrids, which share the pyrimidine core, have been developed as potent and selective LSD1 inhibitors. These compounds have demonstrated strong cytotoxic effects against gastric cancer cells, leading to apoptosis. figshare.comresearchgate.netacs.org
The induction of apoptosis by these analogues is often mediated through the intrinsic mitochondrial pathway. This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors. nih.gov Furthermore, the inhibition of LSD1 can lead to the re-expression of tumor suppressor genes that trigger the apoptotic cascade.
Cell cycle arrest is another common outcome of treating cancer cells with pyrimidine-based compounds. These molecules can interfere with the progression of the cell cycle at various checkpoints, most commonly the G1 or G2/M phase. researchgate.net This arrest prevents the cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth. The inhibition of LSD1 has been specifically shown to cause cell cycle arrest at the G1 phase. researchgate.net
| Compound Class | Cancer Cell Line | Effect | Observed Mechanism |
|---|---|---|---|
| Pyrimidine-Thiourea Hybrids | MGC-803 (Gastric Cancer) | Cytotoxicity, Apoptosis | LSD1 Inhibition |
| Pyrimidine-Thiourea Hybrids | HGC-27 (Gastric Cancer) | Cytotoxicity | LSD1 Inhibition |
| Triazole-fused Pyrimidine Derivatives | THP-1 (Leukemia) | Inhibition of Colony Formation, Induced Differentiation | LSD1 Inhibition |
| Triazole-fused Pyrimidine Derivatives | OCL-AML3, K562, U937 (Leukemia) | Antiproliferative Activity | LSD1 Inhibition |
| Triazole-fused Pyrimidine Derivatives | Raji (Lymphoma) | Antiproliferative Activity | LSD1 Inhibition |
Selectivity Profiling Against Off-Target Enzymes and Receptors
The therapeutic efficacy of a drug candidate is not only determined by its on-target potency but also by its selectivity. Off-target interactions can lead to undesirable side effects. Therefore, selectivity profiling against a panel of related enzymes and receptors is a critical step in drug development. For analogues of this compound, which are potential LSD1 inhibitors, key off-targets of concern include the structurally related monoamine oxidases (MAO-A and MAO-B) and a broad range of protein kinases. nih.govnih.gov
LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase, similar to MAO-A and MAO-B. nih.gov Early LSD1 inhibitors based on the tranylcypromine (B92988) scaffold showed cross-reactivity with MAOs. However, medicinal chemistry efforts have led to the development of more selective LSD1 inhibitors. For example, certain triazole-fused pyrimidine derivatives have been shown to be highly selective for LSD1 over MAO-A and MAO-B. nih.gov Similarly, pyrimidine-thiourea hybrids have also demonstrated high selectivity for LSD1. researchgate.net
The pyrimidine scaffold is a common feature in many kinase inhibitors, and as such, pyrimidine-based compounds can exhibit off-target activity against various kinases. nih.govacs.orgnih.gov Kinome-wide screening of pyrimidine-based libraries has revealed that while some compounds are promiscuous, structural modifications can significantly improve selectivity. nih.govacs.org For instance, certain triazole-fused pyrimidine LSD1 inhibitors were tested against a panel of kinases and showed minimal inhibitory activity, indicating high selectivity. nih.gov
| Compound Class | Primary Target | Off-Target(s) | Selectivity Profile |
|---|---|---|---|
| Triazole-fused Pyrimidine Derivatives | LSD1 | MAO-A, MAO-B | High selectivity for LSD1 over MAOs. |
| Triazole-fused Pyrimidine Derivatives | LSD1 | BTK, CDK1/2/4/6/7/9 | Highly selective for LSD1 over the tested kinases. |
| Pyrimidine-Thiourea Hybrids | LSD1 | MAO-A, MAO-B | Highly selective for LSD1. |
| nih.govnih.govnih.govTriazolo[4,5-d]pyrimidine Derivatives | LSD1 | MAO-A, MAO-B | Showed certain selectivity for LSD1 over MAOs. |
The selectivity of this compound analogues would likely depend on the specific substitutions on both the pyrimidine and cyclopropylamine (B47189) moieties. Based on the data from related compound classes, it is anticipated that analogues can be designed to be highly selective for LSD1 over MAOs and a range of kinases.
Preclinical Pharmacological Research and in Vivo Model Studies of 2 Pyrimidin 4 Yl Cyclopropyl Methanamine Analogues
In Vitro Pharmacological Characterization Relevant to Drug Discovery
The early stages of drug discovery for analogues of (2-(Pyrimidin-4-yl)cyclopropyl)methanamine involve a comprehensive in vitro pharmacological characterization to assess their potential as viable drug candidates. This process evaluates key properties that influence a compound's pharmacokinetic and pharmacodynamic profile.
Assessment of Metabolic Stability (e.g., Liver Microsomes)
Metabolic stability is a critical parameter that predicts the in vivo clearance of a drug candidate. admeshop.com This assessment is commonly performed using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. nih.govspringernature.com The stability of a compound is determined by incubating it with liver microsomes and measuring the percentage of the parent compound that remains over time. springernature.com
In studies involving pyrimidine (B1678525) derivatives, high metabolic stability has been observed. For instance, an investigation into five different pyrimidine derivatives revealed that they all exhibited a high resistance to metabolic transformation in the presence of human liver microsomes. researchgate.net The percentage of metabolic stability for these compounds was consistently above 97%. researchgate.net Certain analogues demonstrated exceptional stability, with over 99.9% of the compound remaining after incubation, indicating a very low rate of metabolization. researchgate.net This high stability suggests a lower potential for rapid clearance in the body, a desirable characteristic for many drug candidates. nih.gov
| Compound Analogue | Percentage of Metabolic Stability (%) | Primary Metabolite Formation (%) | Interpretation |
|---|---|---|---|
| Analogue A | >99.9 | Not Detected | Very High Stability |
| Analogue B | >99.9 | Not Detected | Very High Stability |
| Analogue C | >99.9 | Not Detected | Very High Stability |
| Analogue D | 98.32 | 1.68 | High Stability |
| Analogue E | 97.94 | 2.06 | High Stability |
Data is representative of findings for pyrimidine derivatives as described in the cited literature. researchgate.net
Considerations of Aqueous Solubility and Lipophilicity in Compound Design
Aqueous solubility and lipophilicity are fundamental physicochemical properties that significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comnih.gov Lipophilicity, often expressed as logP, affects a compound's ability to cross cell membranes, while adequate aqueous solubility is necessary for formulation and absorption from the gastrointestinal tract. mdpi.comnih.gov
In the development of pyrimidine-based compounds, particularly classes like pyrazolo[3,4-d]pyrimidines, poor aqueous solubility can be a significant hurdle. researchgate.net This challenge can impede the progression of otherwise potent compounds into clinical candidates. researchgate.net Consequently, strategies to enhance solubility, such as formulation with solubilizing agents like 2-hydroxypropyl-β-cyclodextrin, are often explored. researchgate.net The optimization of lipophilicity is a balancing act; while sufficient lipophilicity is needed for membrane permeation, excessively high values can lead to poor solubility, increased metabolic clearance, and potential toxicity. mdpi.com
| Hypothetical Analogue | Structural Modification | Predicted Aqueous Solubility | Predicted Lipophilicity (clogP) | Implication for Drug Design |
|---|---|---|---|---|
| Analogue F | Addition of polar group (e.g., -OH) | Increased | Decreased | Improved solubility, potentially reduced cell permeability. |
| Analogue G | Addition of non-polar group (e.g., -CF3) | Decreased | Increased | Enhanced cell permeability, may decrease solubility. |
| Analogue H | Introduction of an ionizable group (e.g., -COOH) | pH-dependent | Variable | Solubility can be modulated by pH, affecting absorption. |
Evaluation of Plasma Protein Binding and Unbound Clearance
Plasma protein binding (PPB) is a key determinant of a drug's distribution and availability to its target site. wikipedia.org Drugs in circulation exist in two states: bound to plasma proteins (like albumin and alpha-1-acid glycoprotein) and unbound (free). wikipedia.org It is the unbound fraction of the drug that is pharmacologically active and available for metabolism and excretion. wikipedia.org
High plasma protein binding can limit the amount of free drug available, potentially reducing its efficacy. It also influences the drug's clearance from the body. manchester.ac.uknih.gov The unbound clearance is a measure of the volume of plasma cleared of the unbound drug per unit of time and is a critical parameter in predicting in vivo clearance. manchester.ac.uknih.gov Therefore, determining the fraction of a compound that is unbound in plasma (fu) is essential during preclinical development.
| Compound Analogue | Plasma Protein Binding (%) | Unbound Fraction (fu) | Implication for Unbound Clearance |
|---|---|---|---|
| Analogue I | <90% | >0.10 | Higher unbound clearance, potentially shorter half-life. |
| Analogue J | 90-99% | 0.01-0.10 | Moderate unbound clearance. |
| Analogue K | >99% | <0.01 | Lower unbound clearance, potentially longer half-life. |
Prediction of Blood-Brain Barrier Penetration Potential
The ability of a compound to cross the blood-brain barrier (BBB) is a crucial factor for drugs targeting the central nervous system (CNS). nih.gov The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov For analogues of this compound that may be developed for neurological or psychiatric indications, assessing BBB penetration is vital.
Physicochemical properties such as lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors are key determinants of a compound's ability to cross the BBB. nih.govresearchgate.net Generally, compounds with higher lipophilicity and lower molecular weight tend to have better BBB penetration. nih.govresearchgate.net In silico models and in vitro assays are used in early discovery to predict the BBB penetration potential of new chemical entities.
| Hypothetical Analogue | Lipophilicity (clogP) | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Predicted BBB Penetration |
|---|---|---|---|---|
| Analogue L | 1.5 | <350 | <70 | Low to Moderate |
| Analogue M | 2.8 | <400 | <60 | Moderate to High |
| Analogue N | 4.2 | >500 | >90 | Low |
In Vivo Efficacy Studies in Preclinical Disease Models
Following promising in vitro characterization, lead compounds are advanced into in vivo models to evaluate their efficacy in a physiological setting. These studies are essential to validate the therapeutic potential of the drug candidates.
Anticancer Activity in Xenograft Models
The pyrimidine scaffold is a core component of many anticancer agents. rsc.orgnih.gov Analogues of this compound, particularly those based on the pyrazolo[3,4-d]pyrimidine core, have been investigated for their anticancer properties. mdpi.comresearchgate.net Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool to assess the in vivo anticancer activity of new compounds. researchgate.net
Studies on pyrazolo[3,4-d]pyrimidine-based inhibitors have demonstrated significant tumor growth reduction in mouse xenograft models. researchgate.net For example, certain analogues have shown efficacy in a PC3 prostate cancer xenograft model. researchgate.net In another study, a phenylpyrazolo[3,4-d]pyrimidine analogue effectively inhibited tumor growth in an MCF-7 breast cancer model, where it also induced apoptosis and suppressed cell cycle progression. mdpi.com
| Compound Analogue | Cancer Cell Line | Xenograft Model | Observed In Vivo Activity |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Analogue 1 | PC3 (Prostate Cancer) | Mouse | Significant reduction in tumor growth. researchgate.net |
| Pyrazolo[3,4-d]pyrimidine Analogue 2 | PC3 (Prostate Cancer) | Mouse | Significant reduction in tumor growth. researchgate.net |
| Phenylpyrazolo[3,4-d]pyrimidine Analogue | MCF-7 (Breast Cancer) | Mouse | Effective inhibition of tumor growth. mdpi.com |
Target Modulation Studies in Animal Models (e.g., Rat Striatal Occupancy)
Effective pharmacological intervention requires confirmation that a drug candidate engages its intended target in a living system. For LSD1 inhibitors, target modulation is typically assessed by measuring the residual enzyme activity in specific tissues or by quantifying changes in downstream epigenetic markers.
In studies with the LSD1 inhibitor T-448 in rats, researchers measured the residual LSD1 enzyme activity in the hippocampus following oral administration. The results demonstrated a clear dose-dependent inhibition of the enzyme, confirming target engagement in the central nervous system. A separate study involving the LSD1 inhibitor GSK-LSD1 in a mouse model showed modulation of the epigenetic landscape in the prefrontal cortex. Treatment with the inhibitor reversed the pathological decrease of histone H3 lysine (B10760008) 4 dimethylation (H3K4me2), a key substrate of LSD1, confirming that the drug not only reached its target but also restored its normal function.
Pharmacodynamic data from studies of related compounds further support in vivo target engagement, showing a time- and exposure-dependent induction of differentiation biomarkers, which are downstream consequences of LSD1 inhibition.
| Compound | Animal Model | Tissue | Endpoint | Key Finding |
|---|---|---|---|---|
| T-448 | Rat | Hippocampus | LSD1 Enzyme Activity | Up to 85.5% inhibition of enzyme activity. nih.gov |
| GSK-LSD1 | Mouse | Prefrontal Cortex | H3K4me2 Occupancy | Reversed pathological decrease in H3K4me2 levels. gsconlinepress.com |
Efficacy in Models of Autoimmune Diseases (e.g., Rat Adjuvant-Induced Arthritis)
The role of epigenetic regulation in autoimmune diseases has led to the investigation of LSD1 inhibitors in relevant animal models. Preclinical studies have shown that inhibiting LSD1 can ameliorate disease progression in models of rheumatoid arthritis (RA).
In a collagen-induced arthritis (CIA) mouse model, treatment with the LSD1 inhibitor SP2509 was found to alleviate the development of RA. researchgate.netresearchgate.net This was evidenced by a reduction in the expression of pro-inflammatory cytokines and a decrease in joint pathology. researchgate.netresearchgate.net Similarly, in a type II collagen-induced RA mouse model, the specific knockdown of LSD1 resulted in reduced disease severity. nih.gov Efficacy in these models is often quantified using a clinical scoring system based on paw swelling and inflammation, with LSD1 inhibition leading to significantly lower disease scores. nih.gov These findings underscore the potential of targeting LSD1 as a therapeutic strategy for autoimmune conditions like rheumatoid arthritis. researchgate.netresearchgate.net
| Intervention | Animal Model | Disease Model | Key Efficacy Endpoints |
|---|---|---|---|
| SP2509 (LSD1 Inhibitor) | Mouse | Collagen-Induced Arthritis (CIA) | Ameliorated RA development, reduced pro-inflammatory cytokines, alleviated joint pathology. researchgate.netresearchgate.net |
| LSD1 Knockdown | Mouse | Type II Collagen-Induced Arthritis | Ameliorated disease severity, reduced sera anti-collagen II IgG levels. nih.gov |
Antimicrobial Efficacy in Vivo Models
While many pyrimidine derivatives have been evaluated for their antimicrobial properties, the majority of these studies are confined to in vitro assessments. researchgate.netjuniperpublishers.comnih.govresearchgate.netnih.gov These laboratory studies often demonstrate that pyrimidine analogues possess activity against a range of bacterial and fungal strains. juniperpublishers.comnih.gov
However, there is a notable scarcity of published in vivo data regarding the antimicrobial efficacy of this compound analogues specifically. Research into the broader class of LSD1 inhibitors has shown effects in viral infection models. For instance, the LSD1 inhibitor Tranylcypromine (B92988) (TCP) demonstrated an ability to reduce the viral load of Herpes Simplex Virus (HSV-1 and HSV-2) in ganglia and other organs and improve survival in infected mice. nih.gov Another study confirmed the antiviral and anti-inflammatory activity of LSD1 inhibition in a humanized mouse model of SARS-CoV-2 infection. researchgate.net Although these findings are promising for LSD1 inhibitors as a class, specific in vivo studies focusing on the antibacterial or antifungal efficacy of the this compound scaffold are not extensively documented in the scientific literature.
Translational Research from In Vitro to In Vivo Pharmacological Profiles
A crucial aspect of preclinical development is establishing a correlation between a compound's activity in laboratory assays (in vitro) and its performance in animal models (in vivo). For analogues of this compound, such as the LSD1 inhibitor GSK2879552, a clear translational profile has been established in the context of oncology.
In vitro, GSK2879552 demonstrates potent anti-proliferative effects in a wide range of acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cell lines. For example, it inhibited the growth of 20 different AML cell lines with an average half-maximal effective concentration (EC50) of 137 nM. This potent cellular activity translated directly to significant anti-tumor efficacy in corresponding in vivo models. In mouse xenograft models of SCLC, oral administration of GSK2879552 resulted in substantial tumor growth inhibition, reaching over 80% in some models. bioworld.com
This successful translation from potent in vitro anti-proliferative and differentiation-inducing activity to significant in vivo anti-tumor effects provides a strong rationale for the clinical development of these compounds. The ability to link a cellular response to a whole-animal therapeutic outcome is a cornerstone of translational pharmacology.
| Compound | In Vitro Finding | In Vivo Finding | Translational Outcome |
|---|---|---|---|
| GSK2879552 | Potent anti-proliferative activity in AML cell lines (Avg. EC50 = 137 nM). | >80% tumor growth inhibition in SCLC mouse xenograft models. bioworld.com | Demonstrated translation of cellular potency to in vivo anti-tumor efficacy. |
| Iadademstat (ORY-1001) | Induces differentiation of AML cells at low nanomolar concentrations. nih.gov | Demonstrates antileukemic activity and reduces tumor growth in rodent leukemia xenografts. nih.govnih.gov | In vitro differentiation effects correlate with in vivo anti-leukemic action. nih.govnih.gov |
| Compound [I] (1H-pyrrolo[2,3-c]pyridin derivative) | Excellent antiproliferative activity against AML cell lines (IC50 = 0.004-0.005 µM). | Up to 63.25% tumor growth inhibition in an AML xenograft model. | Strong in vitro potency translated to significant, dose-dependent tumor suppression in vivo. |
Computational Chemistry and Structural Biology in the Investigation of 2 Pyrimidin 4 Yl Cyclopropyl Methanamine Derivatives
Molecular Docking and Ligand-Protein Interaction Analysis for Binding Site Characterization
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. journalwjbphs.com This method is crucial for understanding how derivatives of (2-(Pyrimidin-4-yl)cyclopropyl)methanamine might interact with their biological targets, such as protein kinases or other enzymes. The process involves placing the three-dimensional structure of the ligand into the active site of the protein and evaluating the binding affinity using a scoring function. journalwjbphs.com
Studies on related pyrimidine (B1678525) derivatives have successfully employed molecular docking to characterize binding interactions. For instance, docking simulations of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with cyclin-dependent kinases (CDK2, CDK4, and CDK6) have been used to elucidate their binding modes. nih.gov Similarly, docking of thienopyrimidine derivatives into the ATP-binding sites of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) revealed high binding affinities, outperforming reference drugs in some cases. journalwjbphs.com
The analysis of these docked poses provides a detailed picture of the ligand-protein interactions. Key interactions typically identified include:
Hydrogen bonds: Crucial for anchoring the ligand within the binding pocket.
Hydrophobic interactions: Often involving aromatic rings of the ligand and nonpolar residues of the protein.
π-π stacking: Interactions between aromatic systems.
In one study, docking of 2,4-disubstituted pyrimidines into horse heart cytochrome c (PDB: 1hrc) and a SARS-CoV-2 enzyme (PDB: 7t9l) showed binding affinities of up to -9.0 kcal/mol, indicating strong potential interactions. nih.gov This level of detailed interaction analysis is essential for rational drug design, allowing chemists to modify the ligand structure to enhance binding affinity and selectivity.
Table 1: Example Molecular Docking Scores for Pyrimidine Derivatives
| Compound Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| 2,4-Disubstituted Pyrimidines | Horse Heart Cytochrome c | 1hrc | -8.9 to -9.0 |
| 2,4-Disubstituted Pyrimidines | SARS-CoV-2 Enzyme | 7t9l | -7.2 to -7.4 |
| Thienopyrimidine Derivatives | EGFR | 5D41 | -8.7 |
| Thienopyrimidine Derivatives | VEGFR-2 | 6GQP | -8.6 |
This table presents data from studies on various pyrimidine derivatives to illustrate the application of molecular docking. journalwjbphs.comnih.gov The values represent the predicted binding energy, where a more negative value indicates a stronger interaction.
Free Energy Perturbation (FEP) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Potency Prediction and Optimization
To move beyond simple binding affinity predictions, more rigorous computational methods are employed. Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a correlation between the physicochemical properties of a series of compounds and their biological activities. mdpi.com For a library of this compound derivatives, a QSAR model can predict the potency of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.
The development of a QSAR model involves several steps, including the curation of a chemical dataset, the generation of molecular descriptors, and the creation and validation of a mathematical model. mdpi.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These models consider the 3D properties of molecules (e.g., steric and electrostatic fields) to explain their biological activity. mdpi.com
Studies on N-phenylpyrimidine-4-amine derivatives and 2-phenylcyclopropylmethylamine (PCPMA) derivatives have demonstrated the utility of 3D-QSAR. mdpi.commdpi.com In one such study, a 3D-QSAR model for PCPMA derivatives targeting the Dopamine D3 receptor (D3R) showed good predictive ability, with results indicating that steric, electrostatic, and hydrophobic fields played important roles in binding. mdpi.com The statistical robustness of these models is confirmed through parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), where values greater than 0.5 and 0.6, respectively, are considered indicative of a good model. mdpi.com
Table 2: Statistical Parameters for Example 3D-QSAR Models
| Model | q² (Cross-validated) | r² (Non-cross-validated) | Compound Series |
| CoMFA | 0.802 | 0.960 | N-phenylpyrimidine-4-amine derivatives |
| CoMFA | 0.607 | 0.981 | 2-phenylcyclopropylmethylamine derivatives |
| CoMSIA | 0.643 | 0.889 | 2-phenylcyclopropylmethylamine derivatives |
This table showcases statistical validation parameters from 3D-QSAR studies on related amine and pyrimidine compounds, demonstrating the predictive power of these models. mdpi.commdpi.com
While QSAR provides valuable predictive models, Free Energy Perturbation (FEP) is a more computationally intensive but highly accurate method for calculating the relative binding free energies between two ligands. FEP simulations model the transformation of one molecule into another within the protein's binding site, providing precise predictions of changes in potency resulting from small chemical modifications.
X-ray Crystallography of Compound-Target Complexes
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules, including complex arrangements of proteins bound to ligands. mdpi.com This technique provides an atomic-level view of the binding mode, offering unambiguous evidence of the interactions predicted by computational methods like molecular docking. mdpi.com
By obtaining a crystal structure of a this compound derivative in complex with its target, researchers can directly visualize its orientation in the active site. This reveals the precise hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.
A study on 2,4-diaminofuro[2,3-d]pyrimidines, for example, used X-ray crystallography to determine their structures when bound to dihydrofolate reductase (DHFR). nih.gov The high-resolution crystal structures (1.4 Å to 2.0 Å) revealed that the E- and Z-isomers of the compounds adopted distinct binding modes within the enzyme's active site. nih.gov This level of detail is invaluable, as it can explain differences in activity between closely related compounds and reveal any conformational changes the protein undergoes upon ligand binding. Such structural information provides a definitive blueprint for further optimization. nih.gov
Selectivity is a critical attribute of a successful drug, ensuring it acts on its intended target with minimal off-target effects. Crystallography plays a key role in understanding the structural basis of selectivity. By comparing the crystal structures of a compound bound to its primary target and, if applicable, to off-targets, scientists can identify subtle differences in the binding pockets. These differences, often just a few amino acid residues, can be exploited to design new derivatives with improved selectivity. Conversely, if a compound binds to multiple targets (promiscuity), crystallography can reveal common features in the binding sites that permit this, guiding efforts to either eliminate these interactions or leverage them for a multi-target therapeutic approach.
De Novo Drug Design and Virtual Screening Methodologies for Novel Scaffolds
Computational chemistry offers powerful tools for discovering novel chemical entities. Virtual screening is a method that involves computationally searching vast libraries of chemical compounds to identify those most likely to bind to a specific target. mdpi.com This approach can efficiently filter millions of compounds down to a manageable number for experimental testing, saving significant time and resources. mdpi.com
Pharmacophore-based screening is a common virtual screening technique where a model is built based on the essential 3D features required for binding (e.g., hydrogen bond donors/acceptors, hydrophobic centers). mdpi.com This pharmacophore model is then used as a query to search compound databases.
De novo drug design takes a different approach, building novel molecules from the ground up. Fragment-based drug design (FBDD) is a prominent example, where small, low-complexity molecules ("fragments") that bind weakly to the target are identified. Computational and structural methods are then used to grow or link these fragments into a more potent, drug-like molecule. An in silico FBDD approach was successfully used in the development of a novel series of 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives as dual EGFR kinase inhibitors. nih.gov These methodologies can be applied to generate entirely new scaffolds based on the core structure of this compound, expanding the chemical space for drug discovery.
Application of Computational Descriptors (e.g., TPSA, LogP) in Compound Library Design and Optimization
In modern drug design, it is not enough for a compound to be potent; it must also possess favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Computational descriptors are numerical values that represent the physicochemical or structural properties of a molecule and are used to predict its drug-likeness.
Two of the most common descriptors are:
Topological Polar Surface Area (TPSA): This descriptor calculates the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen). It is a strong predictor of a drug's ability to permeate cell membranes and cross the blood-brain barrier.
LogP (Octanol-Water Partition Coefficient): This value measures a compound's lipophilicity (oiliness). It influences solubility, permeability, and metabolic stability.
These descriptors are invaluable during the design and optimization of compound libraries. nih.gov By calculating these properties for virtual compounds, researchers can filter out molecules that are unlikely to be orally bioavailable or have other undesirable characteristics before they are ever synthesized.
Table 3: Calculated Computational Descriptors for a Related Compound
| Compound | TPSA | LogP | H-Bond Acceptors | H-Bond Donors | Rotatable Bonds |
| Cyclopropyl(pyrimidin-2-yl)methanamine | 51.8 Ų | 0.8864 | 3 | 1 | 2 |
Data for the related isomer Cyclopropyl(pyrimidin-2-yl)methanamine (CAS 1341510-67-5), illustrating the types of descriptors used to evaluate drug-like properties. chemscene.com
Intellectual Property and Patent Landscape Analysis for Research Involving 2 Pyrimidin 4 Yl Cyclopropyl Methanamine Analogues
Trends in Patent Filings for Pyrimidine-Cyclopropyl Derivatives in Medicinal Chemistry
The patent literature reveals a significant and growing interest in pyrimidine-based compounds for therapeutic applications, particularly in the realm of oncology. nih.govgsconlinepress.comjacsdirectory.com The pyrimidine (B1678525) scaffold is a core component of nucleic acids, making it a privileged structure in drug design due to its ability to interact with a wide range of biological targets. nih.govgsconlinepress.com A review of patent literature from 2009 to 2014 identified 59 patents specifically for pyrimidine-based anticancer agents, with a notable acceleration in filings from 2012 onwards, indicating a sustained and increasing focus in this area. nih.gov
The primary therapeutic area for these patent filings is overwhelmingly oncology. Pyrimidine derivatives, including those with cyclopropyl (B3062369) groups, are frequently patented as inhibitors of various protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer. caldwelllaw.comnih.govgoogle.com There is also a notable number of patents for pyrimidine derivatives with applications as antiviral agents. nih.gov
Table 1: Representative Therapeutic Targets for Patented Pyrimidine Derivatives
| Therapeutic Target | Primary Indication | Significance in Drug Discovery |
| Protein Kinases | Cancer | Kinases are crucial in cell signaling and their inhibition can halt uncontrolled cell growth. caldwelllaw.com |
| Viral Enzymes | Viral Infections | Pyrimidine analogues can interfere with viral replication processes. nih.gov |
| Angiotensin II Receptors | Hypertension | Blocking these receptors helps to lower blood pressure. googleapis.com |
Identification of Key Patent Holders and Technologies in the Field
The patent landscape for pyrimidine-cyclopropyl derivatives and related compounds is populated by a mix of large pharmaceutical companies, biotechnology firms, and academic research institutions. These entities are actively developing and patenting novel compounds, formulations, and methods of use.
Major Pharmaceutical Companies: A number of established pharmaceutical giants have a significant presence in this area. Their vast resources enable them to conduct extensive research and development, leading to a broad portfolio of patents covering various pyrimidine scaffolds. Analysis of patents related to pyrimidine-based kinase inhibitors frequently reveals assignees such as:
Janssen Pharmaceutica google.com
Lilly and Company googleapis.com
SignalRx Pharmaceuticals firstwordpharma.com
Amgen Inc. google.com
Schering Corporation google.com
Biotechnology and Research Institutions: Alongside major pharmaceutical players, a number of innovative biotechnology companies and research institutions are also key contributors to the patent landscape. These organizations often focus on novel biological targets or cutting-edge platform technologies.
The core technologies being patented revolve around novel chemical matter (the compounds themselves), methods of treating diseases using these compounds, and in some cases, specific formulations that improve drug delivery or stability. nih.gov For instance, patents may claim a broad genus of pyrimidine-cyclopropyl compounds, specific exemplified compounds with demonstrated biological activity, and their use in treating specific types of cancer. google.com
Table 2: Illustrative Examples of Patented Technologies in the Pyrimidine Field
| Patent Focus | Description |
| Novel Chemical Entities | Composition of matter claims for new pyrimidine-cyclopropyl analogues with improved potency or selectivity. |
| Method of Use | Claims covering the use of these compounds to treat specific diseases, often supported by preclinical or clinical data. |
| Pharmaceutical Compositions | Formulations designed to enhance the therapeutic properties of the active pharmaceutical ingredient. |
| Synthetic Processes | Novel and efficient methods for preparing the patented compounds. |
Strategies for Protecting Novel Chemical Entities and Synthetic Routes
Securing robust patent protection is a cornerstone of pharmaceutical research and development. For novel chemical entities like analogues of (2-(Pyrimidin-4-yl)cyclopropyl)methanamine, a multi-faceted patenting strategy is essential.
Composition of Matter Claims: The most valuable form of patent protection for a new drug is a "composition of matter" claim, which covers the chemical entity itself, regardless of its method of production or use. This provides the broadest possible protection and is a primary goal for innovators in this space.
Method of Use Claims: In addition to protecting the compound, it is crucial to patent its therapeutic applications. "Method of use" claims cover the administration of the compound to treat a specific disease or condition. This can provide an additional layer of protection and can sometimes be obtained even if the compound itself is already known but its therapeutic utility was not.
Protecting Synthetic Routes: Patenting the process or "synthetic route" used to manufacture a novel compound offers another layer of intellectual property protection. A novel and efficient synthetic method can be a significant competitive advantage, and a process patent can prevent competitors from using that specific method to produce the drug, even if the composition of matter patent has expired.
Lifecycle Management Strategies: Pharmaceutical companies employ various strategies to extend the commercial lifecycle of a successful drug. nih.gov These can include:
Patenting new formulations: Developing and patenting new formulations with improved properties, such as extended-release versions. nih.gov
Patenting new methods of administration: Discovering and patenting new ways to deliver the drug, which may offer improved patient compliance or efficacy. nih.gov
Patenting new medical uses: Identifying and patenting new therapeutic indications for an existing drug. nih.gov
Patenting combinations: Developing and patenting formulations that combine the drug with other active ingredients. nih.gov
By employing a comprehensive and forward-thinking intellectual property strategy, researchers and companies working with this compound analogues can safeguard their innovations and pave the way for the development of new and impactful medicines.
Future Perspectives and Emerging Research Directions for 2 Pyrimidin 4 Yl Cyclopropyl Methanamine Research
Innovations in Synthetic Methodologies for Enhanced Accessibility and Diversity
No published synthetic routes for "(2-(Pyrimidin-4-yl)cyclopropyl)methanamine" are currently available. Research in this area would first need to establish a viable and efficient synthesis for the parent scaffold. Future innovations could then focus on methodologies that allow for the facile introduction of structural diversity to create analogues for structure-activity relationship (SAR) studies.
Expansion of Target Repertoire and Exploration of Novel Therapeutic Applications
The biological targets of "this compound" have not been identified. Initial research would involve broad biological screening to identify any potential therapeutic areas. Subsequent studies could then focus on target deconvolution and exploring its efficacy in relevant disease models.
Integration of Advanced Biophysical and Computational Techniques for Deeper Mechanistic Understanding
Once a biological target is identified, advanced biophysical techniques such as X-ray crystallography, cryogenic electron microscopy (cryo-EM), and surface plasmon resonance (SPR) could be employed to elucidate the compound's binding mode and mechanism of action. Computational methods, including molecular docking and molecular dynamics simulations, would also be valuable tools for understanding its interactions at the molecular level and for guiding the design of more potent and selective derivatives.
Addressing Research Challenges in Preclinical Lead Development for the this compound Scaffold
As there is no preclinical data available for "this compound," the challenges associated with its development as a potential therapeutic lead are unknown. These challenges could encompass a range of issues, including metabolic instability, off-target toxicity, poor pharmacokinetic properties, or difficulties in scalable synthesis. Addressing these potential hurdles would be a critical component of any future drug discovery program based on this scaffold.
常见问题
Q. How can molecular docking studies be applied to predict the binding affinity of this compound with target enzymes?
- Answer: Docking software (AutoDock Vina, Schrödinger) models interactions with active sites (e.g., dihydrofolate reductase). Free energy calculations (MM-GBSA) refine affinity predictions, validated by isothermal titration calorimetry (ITC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
